N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxyphenyl group and a tetrazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine, followed by reduction to yield the corresponding amine. This amine can then be acylated with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid
- N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzylamine
- N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzyl alcohol
Uniqueness
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methoxyphenyl and tetrazole moieties enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N5O3/c1-12-20-21-22-23(12)15-5-3-4-14(10-15)18(25)19-11-17(24)13-6-8-16(26-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,25) |
InChI Key |
UAFOXGHPVANJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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